molecular formula C13H10O5 B161856 Citromycin CAS No. 37209-30-6

Citromycin

Cat. No. B161856
CAS RN: 37209-30-6
M. Wt: 246.21 g/mol
InChI Key: QZZUHPUWIRSQPB-UHFFFAOYSA-N
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Description

Citromycin is a chemical compound produced by Penicillium . It was first discovered in 1969 and was found to have weak antibiotic activity . It is considered a new water-soluble, basic antibiotic related to the streptothricin-like group .


Synthesis Analysis

Citromycin was isolated from cultures of two strains of Streptomyces . The isolation and purification process involved column chromatography first on activated carbon and then on Sephadex LH-20 . The product obtained was a white powder which virtually contained no impurity .


Molecular Structure Analysis

The molecular structure of Citromycin is represented by the chemical formula C13H10O5 . It has a molar mass of 246.218 g·mol −1 .


Chemical Reactions Analysis

Citromycin was found to have inhibitory activity against Gram-positive and -negative bacteria . It was also found to suppress the migration and invasion of ovarian cancer cells by downregulating the expression levels of epithelial–mesenchymal transition (EMT) markers and matrix metalloproteinase (MMP)-2 and MMP9 .


Physical And Chemical Properties Analysis

Citromycin is a water-soluble, basic antibiotic . The product obtained after purification was a white powder . The chemical formula is C13H10O5 and it has a molar mass of 246.218 g·mol −1 .

properties

IUPAC Name

8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUHPUWIRSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190704
Record name Citromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citromycin

CAS RN

37209-30-6
Record name 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37209-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037209306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8ST5MC5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
Y Kusakabe, Y YAMAUCHI, C NAGATSU… - The Journal of …, 1969 - jstage.jst.go.jp
… Fromthese citromycin will be presented in the subsequent p … and was named citromycin. After this, another strain of Streptomyces, IN-2035, was isolated and found to produce citromycin …
Number of citations: 15 www.jstage.jst.go.jp
HY Choi, JH Ahn, H Kwon, JH Yim, D Lee, JH Choi - Marine drugs, 2022 - mdpi.com
… was inhibited after citromycin treatment, and the ectopic expression of ERK negated the anti-invasive activity of citromycin. Our findings suggest that citromycin inhibits the migration and …
Number of citations: 4 www.mdpi.com
H Taniyama, Y SAWADA - The Journal of Antibiotics, 1971 - jstage.jst.go.jp
… When citromycin hydrochloride was hydrolyzed and the … When citromycin hydrochloride (0.261 g) was hydrolized with … (3N HC1, 80 C for 1 hour) of citromycin was applied to a column of …
Number of citations: 8 www.jstage.jst.go.jp
FM Dean, KB Hindley, S Murray… - Journal of the Chemical …, 1976 - pubs.rsc.org
Although the dianion from 1-(2,4,5-trimethoxyphenyl)butane-1,3-dione (VII) reacted with methyl benzoate giving the 1,3,5-triketone (V), the method failed with ethyl acetate and similar …
Number of citations: 3 pubs.rsc.org
M KUBo, Y KATO, K MORISAKA, Y INAMoRI… - Chemical and …, 1981 - jstage.jst.go.jp
… Insecticidal Activity of Citromycin In view of the insecticidal … , the insecticidal effect of citromycin, one of the streptothricin-like … Like racemomycins, citromycin showed insecticidal activity …
Number of citations: 12 www.jstage.jst.go.jp
RJ Capon, M Stewart, R Ratnayake… - Journal of Natural …, 2007 - ACS Publications
… Since this exposure failed to catalyze the acid degradation of 1 to yield 2, we conclude that citromycin (2) exists as a natural product in our Penicillium fermentations. Of some note, …
Number of citations: 151 pubs.acs.org
K NoMo, Y SAWADA, H TANIYAMA - jlc.jst.go.jp
… Like racemomycins, citromycin showed insecticidal activity … The insecticidal effect of citromycin closely resembles that of … effect based on the test on citromycin alone, and many more …
Number of citations: 0 jlc.jst.go.jp
H Taniyama, Y Sawada… - … zasshi: Journal of the …, 1972 - pubmed.ncbi.nlm.nih.gov
… On citromycin derivatives] … On citromycin derivatives] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
FM DEAN, H KB, S MURRAY, W TAYLOR - 1976 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE OXYGENE COMPOSE TRICYCLIQUE PREPARATION SPECTRE RMN COMPOSE BICYCLIQUE SPECTRE UV ENOLISATION EFFET ELECTRONIQUE …
Number of citations: 0 pascal-francis.inist.fr
DL Milne, JN Moll, SP Van Vuuren… - Citrus Subtrop. Fruit …, 1978 - swfrec.ifas.ufl.edu
… ment is time-consuming an alternative method, found to be effective, is to inject a fixed volume of Citromycin solution into a tree, This volume, varying from 1 to 8 ", depends on tree-size …
Number of citations: 4 swfrec.ifas.ufl.edu

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